[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine

Catalog No.
S982339
CAS No.
1021241-95-1
M.F
C11H25N3
M. Wt
199.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)m...

CAS Number

1021241-95-1

Product Name

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

InChI

InChI=1S/C11H25N3/c1-4-14-8-5-6-11(14)10-12-7-9-13(2)3/h11-12H,4-10H2,1-3H3

InChI Key

ZMVVDZONFGZUNP-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCCN(C)C

Canonical SMILES

CCN1CCCC1CNCCN(C)C

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine is an organic compound characterized by its complex structure, which includes a dimethylamino group and a pyrrolidine moiety. This compound has the chemical formula C11H25NC_{11}H_{25}N and is recognized by its CAS Number 1021241-95-1. It exhibits a boiling point of approximately 244.2 °C and a predicted density of 0.903 g/cm³ . The presence of both the dimethylamino and pyrrolidine groups suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

There is no scientific literature available describing a specific mechanism of action for [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine.

Due to the lack of research, no information is available regarding the safety hazards associated with this compound. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or irritating substances [].

The reactivity of [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine can be attributed to its functional groups. The dimethylamino group can act as a nucleophile, participating in various substitution reactions, while the pyrrolidine component may undergo ring-opening reactions under certain conditions. Specific reactions involving this compound have not been extensively documented in literature, indicating that further studies are necessary to explore its full reactivity profile.

Synthesis of [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine typically involves multi-step organic synthesis techniques. Common methods may include:

  • Alkylation Reactions: Utilizing alkyl halides to introduce the dimethylamino group.
  • Pyrrolidine Formation: Synthesizing the pyrrolidine component through cyclization reactions involving suitable precursors.
  • Coupling Reactions: Combining the two fragments through amine coupling techniques.

Specific procedures for synthesizing this compound have yet to be detailed in widely accessible literature, suggesting an area ripe for exploration.

The applications of [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine are still being investigated, but potential uses include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting central nervous system disorders.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Ethylpyrrolidin-2-ylmethylamineContains pyrrolidine structureLacks dimethylamino group
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamineSimilar amine structureAdditional methyl group alters properties
N,N-DimethylethylamineSimple amine structureNo pyrrolidine ring; simpler reactivity profile

The uniqueness of [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine lies in its combination of both a dimethylamino group and a pyrrolidine ring, which potentially enhances its biological activity compared to simpler analogs.

XLogP3

0.8

Dates

Last modified: 08-16-2023

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